2-Fluoro-3-methoxyphenylboronic acid
Overview
Description
2-Fluoro-3-methoxyphenylboronic acid is an organoboron compound with the molecular formula FC6H3(OCH3)B(OH)2 and a molecular weight of 169.95 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the third position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
It is known to be a reactant in the suzuki-miyaura coupling , a widely used reaction in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like 2-Fluoro-3-methoxyphenylboronic acid) with a halide or pseudo-halide using a palladium catalyst . The process is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The Suzuki-Miyaura coupling is a key step in various biochemical pathways. For instance, this compound has been used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a crucial role in the conversion of estrone to estradiol, a more potent form of estrogen .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling . This can lead to the synthesis of various organic compounds, including potential pharmaceuticals like inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling is typically performed under mild conditions and can tolerate a wide range of functional groups . The reaction requires a palladium catalyst and a base , and its efficiency can be affected by the choice of these reagents. Furthermore, the compound should be stored in a dark place, sealed, and dry to maintain its stability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-methoxyphenylboronic acid interacts with various enzymes and proteins in biochemical reactions . It is used as a reactant for regioselective Suzuki coupling and the preparation of boronic esters
Molecular Mechanism
It is known to participate in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-3-methoxyphenylboronic acid typically involves the borylation of 2-fluoro-3-methoxyphenyl halides. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura coupling reactions , which are used to form carbon-carbon bonds . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-Fluoro-3-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
2-Fluoro-3-methoxyphenylboronic acid is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in Suzuki-Miyaura coupling reactions compared to other phenylboronic acids . The fluorine atom can also provide additional stability and influence the electronic properties of the compound .
Properties
IUPAC Name |
(2-fluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZNMSBFBPDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407258 | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352303-67-4 | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352303-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352303674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42SY4A63V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Fluoro-3-methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?
A1: this compound serves as a crucial building block in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate [, ]. It undergoes a reaction with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate, facilitated by its boronic acid functionality, to introduce the 4-chloro-2-fluoro-3-methoxyphenyl moiety into the final product [, ]. This reaction is a key step in achieving the desired structure.
Q2: How does the extraction method described in the research impact the use of this compound in this synthesis?
A2: The research emphasizes an efficient extraction method for this compound using methyl isobutyl ketone [, ]. This is significant because it allows for the separation and subsequent reaction of the boronic acid with high purity [, ]. This directly contributes to a higher yield of the final product, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, while reducing the overall complexity and cost of the synthesis process [, ].
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